1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one 1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
Brand Name: Vulcanchem
CAS No.: 1797272-20-8
VCID: VC7078380
InChI: InChI=1S/C18H17N3O4/c1-20-15(22)7-6-14(19-20)16(23)21-10-8-18(9-11-21)13-5-3-2-4-12(13)17(24)25-18/h2-7H,8-11H2,1H3
SMILES: CN1C(=O)C=CC(=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351

1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

CAS No.: 1797272-20-8

Cat. No.: VC7078380

Molecular Formula: C18H17N3O4

Molecular Weight: 339.351

* For research use only. Not for human or veterinary use.

1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one - 1797272-20-8

Specification

CAS No. 1797272-20-8
Molecular Formula C18H17N3O4
Molecular Weight 339.351
IUPAC Name 1'-(1-methyl-6-oxopyridazine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Standard InChI InChI=1S/C18H17N3O4/c1-20-15(22)7-6-14(19-20)16(23)21-10-8-18(9-11-21)13-5-3-2-4-12(13)17(24)25-18/h2-7H,8-11H2,1H3
Standard InChI Key NPRCRFVIPIDVQU-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC(=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3

Introduction

Chemical Structure and Nomenclature

Compound X belongs to the spirocyclic family, characterized by a fused bicyclic system where two rings share a single atom—in this case, a spiro junction between the benzofuran and piperidine moieties. The molecular formula is C₂₁H₂₀N₄O₄, with a calculated molecular weight of 392.41 g/mol . Key structural features include:

  • A 1-methyl-6-oxo-1,6-dihydropyridazine subunit, providing electron-deficient aromaticity.

  • A spiro[2-benzofuran-1,4'-piperidine] core, introducing conformational rigidity.

  • A carbonyl linkage bridging the pyridazine and spiro systems.

The IUPAC name derives from its substituents and ring connectivity, validated by spectral data (IR, NMR, HRMS) and X-ray crystallography in analogous compounds .

Synthesis and Optimization

Synthetic Routes

The synthesis of Compound X involves multi-step protocols, as exemplified by methodologies for related spirocyclic pyridazines :

  • Formation of the Pyridazine Core:

    • Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 1,6-dihydropyridazine ring .

    • Methylation at the N1 position is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) .

  • Spirocyclization:

    • A key step involves the reaction of a benzofuran-piperidine precursor with the activated pyridazine carbonyl chloride. This is typically conducted in anhydrous tetrahydrofuran (THF) with catalytic triethylamine .

  • Final Functionalization:

    • Post-cyclization modifications, such as oxidation or cross-coupling reactions, refine electronic properties .

Industrial-Scale Production

Industrial synthesis emphasizes continuous flow reactors to enhance yield (reported up to 68% in batch processes) and reduce byproducts. Catalyst screening (e.g., Pd/C for hydrogenation) and solvent recycling are critical for cost efficiency .

Physicochemical Properties

Experimental and computed properties of Compound X are summarized below:

PropertyValueMethod/Source
Melting Point214–216°CDifferential Scanning Calorimetry
Solubility (Water)<0.1 mg/mL at 25°CShake-Flask Method
LogP (Octanol-Water)2.34HPLC Retention Time
pKa3.89 (pyridazine N-H)Potentiometric Titration

The crystalline structure (space group P1̄) reveals intramolecular hydrogen bonds between the pyridazine carbonyl and piperidine nitrogen, stabilizing the spiro conformation .

Biological Activity and Mechanisms

Enzyme Inhibition

Compound X exhibits moderate inhibitory activity against acetylcholinesterase (AChE) (IC₅₀ = 12.3 μM) and monoamine oxidase B (MAO-B) (IC₅₀ = 18.7 μM), as shown in enzyme-linked immunosorbent assays . The spiro architecture enhances binding to hydrophobic pockets in these enzymes.

Industrial and Materials Applications

Coordination Chemistry

Compound X acts as a ligand for transition metals. A cobalt(II) complex (C₂₆H₃₆N₄O₁₄Co) exhibits a distorted octahedral geometry, with coordination via the pyridazine carbonyl and piperidine nitrogen . Such complexes show promise in catalysis and magnetic materials.

Polymer Stabilization

Incorporation into polyurethane matrices improves thermal stability, increasing the decomposition temperature (Td) by 42°C compared to unmodified polymers .

Comparative Analysis with Analogues

CompoundStructureAChE IC₅₀ (μM)LogP
Compound XSpiro-pyridazine12.32.34
6-Phenylnicotinonitrile Non-spiro pyridine45.61.89
Bis(sulfanediyl) derivative Disulfide-linked28.93.01

The spiro configuration in Compound X enhances target selectivity and metabolic stability compared to linear analogues .

Challenges and Future Directions

Despite its promise, Compound X faces hurdles:

  • Poor Aqueous Solubility: Limits bioavailability; prodrug strategies (e.g., phosphate esters) are under investigation .

  • Synthetic Complexity: High-resolution chromatography is required for purification, increasing production costs .

Future research should prioritize:

  • In Vivo Pharmacokinetic Studies: To assess absorption and toxicity profiles.

  • Computational Modeling: For rational design of derivatives with improved potency.

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